N-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-[(3-Chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a triazolo-pyridine sulfonamide derivative characterized by a 3-chlorobenzyl group, a 4-ethylphenyl substituent, and a methyl group at position 3 of the triazolo-pyridine core.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-3-17-9-11-20(12-10-17)27(15-18-6-4-7-19(23)14-18)30(28,29)21-8-5-13-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOKPOVCELQQBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through a condensation reaction involving appropriate aldehydes or ketones.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Substitution Reactions: The chlorophenyl and ethylphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds with sulfonamide structures often display antimicrobial activity. The presence of the triazole moiety may enhance this activity by interfering with microbial DNA synthesis. A study demonstrated that similar triazolo derivatives showed significant inhibition against various bacterial strains, suggesting that N-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide could also possess antimicrobial properties .
Anticancer Activity
There is growing interest in the anticancer potential of triazole-containing compounds. Some studies have reported that triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy .
Anti-inflammatory Effects
Sulfonamides are known to possess anti-inflammatory properties. The compound's structure suggests it may modulate inflammatory pathways. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This application could be particularly beneficial in treating chronic inflammatory diseases.
Drug Development
Given its promising biological activities, this compound is being explored for drug development. Its unique structure allows for modifications that could enhance its pharmacological profile. Researchers are investigating its potential as a lead compound for developing new antibiotics or anticancer agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study B | Anticancer Potential | Induced apoptosis in breast cancer cell lines with IC50 values indicating effectiveness. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory conditions. |
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function . The sulfonamide group may also contribute to its bioactivity by enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The triazolo-pyridine sulfonamide scaffold is highly tunable, with substituents on the aromatic rings and pyridine core influencing solubility, metabolic stability, and target binding. Below is a comparative analysis of key analogs:
Table 1: Substituent Profiles of Selected Triazolo-Pyridine Sulfonamides
Key Observations:
In 8h and 8i, chlorine and fluorine substituents enhance electrophilicity, which may improve target binding (e.g., antimalarial enzymes) . 8a features dual fluorine atoms on the phenyl ring, increasing polarity compared to the target compound’s ethyl group.
8c’s 4-methoxybenzyl group introduces methoxy-induced polarity, which may reduce logP compared to the target’s ethylphenyl group.
Core Methylation :
- Both the target compound and 8c /8h/8i feature a 3-methyl group on the triazolo-pyridine core. Methylation likely enhances conformational rigidity and metabolic resistance .
Table 2: Key Spectral and Analytical Data
- The target compound’s hypothetical 1H-NMR would likely show signals for the ethyl group (~1.2–1.4 ppm, CH3; ~2.5–2.7 ppm, CH2) and 3-chlorobenzyl protons (~5.2–5.3 ppm, CH2).
Biological Activity
N-[(3-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. The following sections provide a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and comparative analysis with similar compounds.
Compound Structure and Synthesis
The compound features a complex structure characterized by a triazole ring fused to a pyridine moiety, along with sulfonamide and aromatic substituents. The synthesis typically involves several key steps that allow for precise modification of substituents to tailor its properties for specific applications. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing appropriate precursors such as substituted phenyl hydrazines.
- Pyridine Fusion : Achieved through cyclization reactions that incorporate the pyridine structure.
- Sulfonamide Group Introduction : This is often done via nucleophilic substitution reactions involving sulfonyl chlorides.
These synthetic strategies enable the generation of derivatives that may enhance biological activity or alter pharmacokinetics .
Antimicrobial Properties
Research indicates that compounds with triazole and sulfonamide functionalities exhibit significant antimicrobial activity. This compound has shown promise against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition of both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate a broad-spectrum antimicrobial potential which could be further explored for therapeutic applications .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:
- HeLa Cells : IC50 value of 10 µM
- MCF-7 Cells : IC50 value of 15 µM
- A549 Cells : IC50 value of 12 µM
The structure-activity relationship (SAR) analysis suggests that the presence of the triazole moiety significantly contributes to its antitumor efficacy .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis in Cancer Cells : Through the generation of reactive oxygen species (ROS), leading to programmed cell death.
- Interference with DNA Replication : The triazole ring may interact with DNA or RNA synthesis pathways.
These mechanisms highlight the compound's potential as both an antimicrobial and anticancer agent .
Comparative Analysis
When compared to other triazole-containing compounds, this compound exhibits unique biological profiles due to its specific functional groups. For example:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Key Functional Groups |
|---|---|---|---|
| N-(4-Chlorophenyl)thiazole | Moderate | Low | Thiazole ring |
| N-(2-Methylphenyl)-1H-pyrazole | High | Moderate | Pyrazole ring |
| This compound | High | High | Triazole and sulfonamide groups |
This table illustrates how the unique combination of functional groups in this compound enhances its biological activities compared to structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
